(3R,4S)-1-ethylpyrrolidine-3,4-diol hydrochloride
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Overview
Description
(3R,4S)-1-ethylpyrrolidine-3,4-diol hydrochloride is a chiral compound with significant potential in various scientific fields It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of both hydroxyl and ethyl groups on the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-ethylpyrrolidine-3,4-diol hydrochloride typically involves the use of chiral starting materials or catalysts to ensure the desired stereochemistry. One common method is the asymmetric reduction of a suitable precursor, such as a pyrrolidinone derivative, using chiral catalysts or reagents. For example, the reduction of 1-ethyl-3,4-pyrrolidinedione with a chiral reducing agent can yield the desired diol with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-ethylpyrrolidine-3,4-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol can yield the corresponding diketone, while substitution reactions can produce various ether or ester derivatives .
Scientific Research Applications
(3R,4S)-1-ethylpyrrolidine-3,4-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of (3R,4S)-1-ethylpyrrolidine-3,4-diol hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or modulator, interacting with specific molecular targets such as receptors or enzymes. The presence of the chiral centers can influence the binding affinity and selectivity of the compound for its target, leading to different biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the hydroxyl and ethyl groups.
Prolinol: A related compound with a hydroxyl group on the pyrrolidine ring.
Pyrrolidinone: A ketone derivative of pyrrolidine.
Uniqueness
(3R,4S)-1-ethylpyrrolidine-3,4-diol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl and ethyl groups on the pyrrolidine ring allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
2770353-48-3 |
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Molecular Formula |
C6H14ClNO2 |
Molecular Weight |
167.63 g/mol |
IUPAC Name |
(3R,4S)-1-ethylpyrrolidine-3,4-diol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-2-7-3-5(8)6(9)4-7;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+; |
InChI Key |
RVYYQDYXUZILTK-KNCHESJLSA-N |
Isomeric SMILES |
CCN1C[C@H]([C@H](C1)O)O.Cl |
Canonical SMILES |
CCN1CC(C(C1)O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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